methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
Overview
Description
Methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group. This compound is notable for its potential applications in medicinal chemistry due to its structural components, which include a chlorophenyl group, a sulfonyl group, and a phenylglycyl moiety. These functional groups contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate typically involves multiple steps:
Formation of the Glycyl Intermediate: The synthesis begins with the preparation of N-phenylglycine, which is achieved through the reaction of glycine with aniline under acidic conditions.
Sulfonylation: The N-phenylglycine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine.
Esterification: The final step involves the esterification of the carboxylic acid group of the sulfonylated glycine with methyl 2-aminobenzoate. This reaction is typically carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce sulfides or thiols
Scientific Research Applications
Chemistry
In chemistry, methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound’s sulfonamide group is of particular interest due to its known antibacterial properties. Researchers are exploring its potential as an antibiotic or as a scaffold for designing new drugs with improved efficacy and reduced resistance.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aromatic rings can engage in π-π interactions with proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate: Contains a bromine atom instead of chlorine.
Methyl 2-({N-[(4-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate: Features a nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness
Methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets and potentially improving its pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 2-[[2-(N-(4-chlorophenyl)sulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-30-22(27)19-9-5-6-10-20(19)24-21(26)15-25(17-7-3-2-4-8-17)31(28,29)18-13-11-16(23)12-14-18/h2-14H,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAWGAQISDDEJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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